molecular formula C10H5BrF2N2O B13705719 5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13705719
M. Wt: 287.06 g/mol
InChI Key: SGXNSYPXKIEDFF-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, difluorophenyl, and a formyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-difluoroaniline with a brominated aldehyde under acidic conditions to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and formylation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Difluorophenyl)imidazole-2-carbaldehyde: Lacks the bromine substitution.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the difluoro substitution.

    5-Bromo-4-(2,3-difluorophenyl)imidazole: Lacks the formyl group.

Uniqueness

5-Bromo-4-(2,3-difluorophenyl)imidazole-2-carbaldehyde is unique due to the combination of bromine, difluorophenyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C10H5BrF2N2O

Molecular Weight

287.06 g/mol

IUPAC Name

5-bromo-4-(2,3-difluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)5-2-1-3-6(12)8(5)13/h1-4H,(H,14,15)

InChI Key

SGXNSYPXKIEDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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